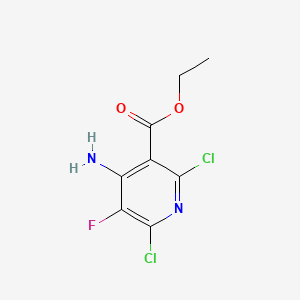

Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate

Description

Ethyl 4-amino-2,6-dichloro-5-fluoronicotinate (CAS No. 2836267-78-6) is a halogenated nicotinate derivative with the molecular formula C₈H₇Cl₂FN₂O₂ and a molecular weight of 253.06 g/mol. Structurally, it features a pyridine ring substituted with amino (-NH₂), chloro (-Cl), and fluoro (-F) groups at positions 4, 2/6, and 5, respectively, along with an ethyl ester moiety at position 1 (carboxylate group). This compound is stored under inert conditions (2–8°C, dark) due to its sensitivity to light and air . Hazard profiles include warnings for oral toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Its synthesis involves multistep reactions starting from halogenated nicotinic acid derivatives. For example, ethyl 2,6-dichloro-5-fluoronicotinate (a precursor) undergoes hydrolysis and subsequent functionalization to introduce the amino group, as described in methodologies for related antitumor agents .

Properties

Molecular Formula |

C8H7Cl2FN2O2 |

|---|---|

Molecular Weight |

253.05 g/mol |

IUPAC Name |

ethyl 4-amino-2,6-dichloro-5-fluoropyridine-3-carboxylate |

InChI |

InChI=1S/C8H7Cl2FN2O2/c1-2-15-8(14)3-5(12)4(11)7(10)13-6(3)9/h2H2,1H3,(H2,12,13) |

InChI Key |

HHVXFMLEGQGTNW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate typically involves the reaction of 2,6-dichloro-5-fluoronicotinic acid with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine . The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding nitro derivatives or reduction to form amine derivatives.

Condensation Reactions: The compound can react with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, nitro compounds, and amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate has a wide array of applications in scientific research, spanning chemistry, biology, medicine, and industry. It is a substituted nicotinate, characterized by an amino group and halogen substituents on the pyridine ring, with a molecular weight of approximately 238.04 g/mol.

Scientific Research Applications

Chemistry this compound serves as an intermediate in synthesizing various organic molecules, including pharmaceuticals and agrochemicals. It can be used to develop derivatives with tailored properties, significant in synthetic organic chemistry.

Biology Due to its structural similarity to biologically active molecules, this compound is employed in studying enzyme inhibition and receptor binding.

Medicine The compound is investigated for potential therapeutic effects, including antimicrobial and anticancer activities. Recent studies have highlighted its anticancer potential, particularly against hepatocellular carcinoma (HCC). In vitro studies using Hep3B (HCC) and other cancer cell lines have shown that the compound acts as a selective FGFR4 kinase inhibitor. In vivo studies, such as the chick chorioallantoic membrane (CAM) tumor model, have demonstrated comparable anti-tumor activity to established drugs.

Industry Due to its unique chemical properties, this compound is used in developing new materials like polymers and coatings.

Anti-Cancer Activity

This compound has demonstrated anti-cancer potential, particularly against hepatocellular carcinoma (HCC).

In Vitro Studies The compound has been tested against Hep3B (HCC) and other cancer cell lines, acting as a selective FGFR4 kinase inhibitor, with higher selectivity than other inhibitors like BLU9931.

In Vivo Studies Using the chick chorioallantoic membrane (CAM) tumor model, the compound showed comparable anti-tumor activity to established drugs.

Potential Applications

Mechanism of Action

The mechanism of action of Ethyl 4-Amino-2,6-dichloro-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 4-amino-2,6-dichloro-5-fluoronicotinate belongs to a family of halogenated pyridine derivatives with diverse substituents. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Functional Comparison

Key Observations

Functional Group Variations: The amino group at position 4 in the target compound distinguishes it from analogs like ethyl 4,6-dichloro-5-fluoronicotinate (CAS 154012-17-6), which lacks this substituent. Substitution of the ethyl ester with an aldehyde (e.g., 4-chloro-6-fluoronicotinaldehyde, CAS 1256824-38-0) alters solubility and electrophilic character, favoring applications in Schiff base synthesis .

Halogenation Patterns: The 2,6-dichloro substitution in the target compound contrasts with mono-chloro analogs (e.g., methyl 4-chloronicotinate hydrochloride, CAS 1351479-18-9). Increased halogenation may improve stability but could elevate toxicity risks .

Synthetic Pathways :

- The target compound’s synthesis shares steps with precursors like ethyl 2,6-dichloro-5-fluoronicotinate, involving hydrolysis, chlorination, and malonate coupling . In contrast, aldehyde derivatives often require oxidation or reductive amination steps .

Hazard Profiles :

- While the target compound carries warnings for oral and respiratory toxicity, analogs like methyl 4-chloronicotinate hydrochloride (CAS 1351479-18-9) may exhibit distinct hazards due to differences in substituents and salt forms .

Biological Activity

Ethyl 4-amino-2,6-dichloro-5-fluoronicotinate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and agriculture. This article explores its biological activity, including anti-cancer properties, herbicidal effects, and insights from various studies.

- Chemical Formula : C8H6Cl2FNO

- Molecular Weight : 238.04 g/mol

- CAS Number : 154012-17-6

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of this compound. It has been evaluated against various cancer cell lines, particularly hepatocellular carcinoma (HCC). The compound exhibits significant inhibitory effects on tumor growth, as demonstrated in both in vitro and in vivo models.

-

In Vitro Studies :

- Cell Lines Tested : Hep3B (HCC) and other cancer cell lines.

- Mechanism : The compound acts as a selective FGFR4 kinase inhibitor, showing a higher selectivity compared to other inhibitors like BLU9931.

Compound IC50 (nM) Selectivity Ratio This compound 75.3 >398 over FGFR1-3 -

In Vivo Studies :

- The compound was tested using the chick chorioallantoic membrane (CAM) tumor model, demonstrating comparable anti-tumor activity to established drugs.

Herbicidal Activity

This compound has also been investigated for its herbicidal properties. Studies indicate that it can inhibit the growth of various weeds while promoting crop health.

-

Application Rates :

- Tested at concentrations ranging from 0.01 to 1000 ppm on multiple plant species.

- Results showed effective inhibition of weed growth without adversely affecting crop yield at lower concentrations.

Concentration (ppm) Effect on Weeds Crop Yield Impact 0.1 Moderate None 10 Significant Slightly Reduced 100 High Moderate Reduction

Case Studies and Research Findings

Several research studies have documented the biological activities of this compound:

- Study on Cancer Cell Lines :

- Agricultural Applications :

- Fluorinated Compounds :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.